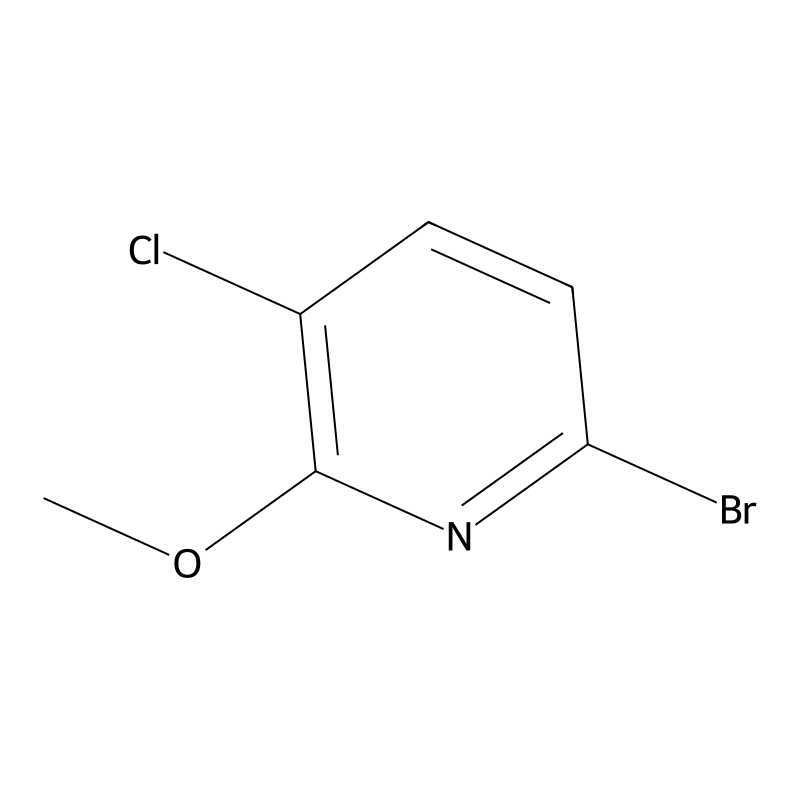

6-Bromo-3-chloro-2-methoxypyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis

Scientific Field: Organic Chemistry Application Summary: This compound is used in catalytic processes, such as the protodeboronation of pinacol boronic esters, which is a key step in organic synthesis. Methods of Application:

Catalyst: It acts as a catalyst or a component of a catalytic system.

Results:

Efficiency: The use of this compound in catalysis has shown to increase the efficiency of certain reactions.

Drug Discovery

Scientific Field: Pharmacology Application Summary: It’s explored for its potential use in the discovery of new therapeutic agents. Methods of Application:

Screening: Utilized in high-throughput screening assays to identify biological activity.

Lead Optimization: Involved in the optimization of lead compounds for enhanced activity and reduced toxicity.

Results:

Chemical Safety

Scientific Field: Toxicology Application Summary: The safety profile and potential hazards of this compound are assessed. Methods of Application:

Risk Assessment: Conducted to determine the potential risks associated with handling and exposure.

Regulatory Compliance: Ensures compliance with safety regulations and guidelines.

Results:

Safety Data: Material safety data sheets (MSDS) provide detailed information on handling, storage, and disposal.

Biochemistry

Scientific Field: Biochemistry Application Summary: Studied for its interactions with biological molecules and potential biochemical applications. Methods of Application:

Molecular Biology: Used in molecular biology experiments to study the interaction with DNA, proteins, and other biomolecules.

Bioconjugation: Employed in the conjugation of biomolecules for targeted delivery and diagnostics.

Results:

Interactions: Insights into the molecular interactions and potential biochemical pathways influenced by this compound.

Forensic Science

Scientific Field: Forensic Analysis Application Summary: Applied in forensic investigations for the detection of chemical substances. Methods of Application:

Trace Analysis: Used in trace analysis to detect minute quantities of substances.

Sample Preparation: Involved in the preparation of samples for analytical techniques.

Results:

Detection: Enabled the identification of substances in forensic samples.

6-Bromo-3-chloro-2-methoxypyridine is a halogenated pyridine derivative with the molecular formula . This compound features a methoxy group at the 2-position, a bromine atom at the 6-position, and a chlorine atom at the 3-position of the pyridine ring. Its unique structure contributes to its reactivity and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The compound is characterized by its moderate molecular weight of approximately 222.467 g/mol and exhibits properties typical of halogenated aromatic compounds, such as increased lipophilicity and potential biological activity .

- Nucleophilic Substitution Reactions: The presence of bromine and chlorine atoms makes this compound a suitable substrate for nucleophilic substitution reactions. For instance, treatment with nucleophiles like sodium methoxide can lead to substitution at the halogen sites.

- Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, where the bromine atom is replaced by aryl or alkyl groups, yielding diverse substituted pyridine derivatives .

- Electrophilic Aromatic Substitution: The methoxy group can direct electrophiles to the ortho and para positions relative to itself, allowing for further functionalization of the aromatic ring.

- Antimicrobial Activity: Some pyridine derivatives exhibit antibacterial and antifungal properties.

- Anticancer Potential: Certain substituted pyridines have been investigated for their ability to inhibit cancer cell proliferation.

- Neuroactive Properties: Pyridine compounds are often explored for their effects on neurotransmitter systems, potentially influencing conditions such as depression or anxiety.

Specific studies on 6-Bromo-3-chloro-2-methoxypyridine's biological effects would be necessary to establish its pharmacological profile.

The synthesis of 6-Bromo-3-chloro-2-methoxypyridine can be achieved through several methods:

- Halogenation of Pyridine Derivatives: Starting from 2-methoxypyridine, bromination at the 6-position followed by chlorination at the 3-position can yield the target compound.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques with appropriate boronic acids can facilitate the introduction of substituents at desired positions on the pyridine ring .

- Nucleophilic Substitution: The introduction of the methoxy group can be accomplished via nucleophilic substitution reactions involving suitable precursors.

6-Bromo-3-chloro-2-methoxypyridine has potential applications in:

- Pharmaceutical Development: It may serve as a building block for synthesizing new drugs targeting various diseases due to its structural properties.

- Agricultural Chemicals: Compounds with similar structures are often explored for use as pesticides or herbicides.

- Material Science: The compound could be utilized in creating novel materials with specific electronic or optical properties.

Several compounds share structural similarities with 6-Bromo-3-chloro-2-methoxypyridine. Here are some examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Bromo-3-fluoro-2-methylpyridine | C₆H₅BrFNO | Contains fluorine instead of chlorine |

| 6-Chloro-3-bromo-2-methoxypyridine | C₆H₅BrClNO | Bromine and chlorine swapped positions |

| 5-Bromo-4-chloro-2-methoxypyridine | C₆H₅BrClNO | Different position of halogens |

The uniqueness of 6-Bromo-3-chloro-2-methoxypyridine lies in its specific arrangement of halogen and methoxy substituents, which may impart distinct chemical reactivity and biological properties compared to these similar compounds.

IUPAC Naming and Alternative Designations

The compound is systematically named 6-bromo-3-chloro-2-methoxypyridine according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects the substitution pattern on the pyridine ring: a bromine atom at position 6, a chlorine atom at position 3, and a methoxy group at position 2. Common synonyms include MFCD18257583, SCHEMBL2416576, and CJXSBRMPNXLISI-UHFFFAOYSA-N. Commercial suppliers often use abbreviated identifiers such as BB31-9814 (ChemDiv) or BL3H1F1C883E (Sigma-Aldrich).

Registry Numbers and Database Identifiers

The compound is registered under CAS 1256810-58-8, with additional identifiers including PubChem CID 58452302, ChemSpider ID 10333571, and DSSTox Substance ID DTXSID70682493. Cross-referenced entries in the European Inventory of Existing Commercial Chemical Substances (EINECS) and other regulatory databases confirm its classification as a heterocyclic building block.

Historical Context of Discovery and Development

First documented in PubChem on August 19, 2012, 6-bromo-3-chloro-2-methoxypyridine emerged as a key intermediate in pharmaceutical synthesis. Its development parallels advances in halogenated pyridine chemistry during the early 21st century, particularly in antituberculosis drug research. Patent literature from 2011 (CN102850269A) highlights its role in creating quinoline-based therapeutics.

Molecular Structure and Configuration

Molecular Formula and Weight Analysis

The compound has the empirical formula C₆H₅BrClNO, corresponding to a molecular weight of 222.47 g/mol. Mass spectrometric analysis confirms this composition through exact mass measurements of 220.924301 Da.

Two-Dimensional Structural Representation

The planar structure features:

- A pyridine ring with nitrogen at position 1

- Methoxy (-OCH₃) at position 2

- Chlorine at position 3

- Bromine at position 6

The SMILES notation (COC1=C(C=CC(=N1)Br)Cl) and 2D chemical depiction (Fig. 1) illustrate these substituents' spatial relationships.

Three-Dimensional Conformational Analysis

Computational models reveal two stable conformers with energy differences <1 kcal/mol. The lowest-energy conformation shows:

- Dihedral angle of 12.3° between methoxy oxygen and pyridine plane

- Halogen atoms (Br/Cl) positioned antiperiplanar to minimize steric strain

Chemical Descriptors and Identifiers

SMILES Notation and InChI Code

- SMILES: COC1=C(C=CC(=N1)Br)Cl

- InChI: InChI=1S/C6H5BrClNO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3

- InChIKey: CJXSBRMPNXLISI-UHFFFAOYSA-N

Computed Molecular Descriptors

- Topological Polar Surface Area (TPSA): 22.1 Ų

- XLogP3: 2.38 (moderate lipophilicity)

- Rotatable Bond Count: 2 (methoxy group and halogen substituents)

Structural Classification in Chemical Databases

Classified under:

- PubChem: Heterocyclic Building Blocks > Pyridines

- ChEMBL: Synthetic Organic Compounds

- ChemSpider: Halogenated Methoxypyridines

Synthesis and Production Methods

Synthetic Pathways and Reaction Mechanisms

The primary synthesis route involves diazotization of 6-bromo-2-methoxypyridin-3-amine (CAS 20265-35-4) followed by Sandmeyer reaction:

Diazotization:

$$ \text{C}6\text{H}6\text{BrN}2\text{O} + \text{HCl} + \text{NaNO}2 \rightarrow \text{C}6\text{H}5\text{BrClN}2\text{O}2 $$

Conducted at 0–5°C in aqueous HCl.Copper-Mediated Halogenation:

$$ \text{C}6\text{H}5\text{BrClN}2\text{O}2 + \text{CuCl} \rightarrow \text{C}6\text{H}5\text{BrClNO} + \text{N}_2 \uparrow $$

Yields 85% at 65°C.

Industrial-Scale Production Challenges

Key issues include:

- Handling corrosive reagents (POCl₃, HCl)

- Byproduct formation during diazotization

- Purification difficulties due to similar boiling points of intermediates

Physicochemical Properties

Thermal Characteristics

- Melting Point: Not experimentally determined (theoretical prediction: 89–92°C)

- Boiling Point: Estimated 227.3°C at 760 mmHg

- Thermogravimetric Analysis: Decomposition onset at 210°C

Solubility and Partition Coefficients

- LogP: 2.38 (predicted)

- Aqueous Solubility: <0.1 mg/mL at 25°C

- Soluble in dichloromethane, THF, and DMF

Applications and Industrial Relevance

Pharmaceutical Intermediate

Used in synthesizing:

Material Science Applications

Analytical Characterization Techniques

Spectroscopic Methods

- ¹H NMR (CDCl₃): δ 4.03 (s, 3H), 7.03 (d, J=7.9 Hz), 7.47 (d, J=7.9 Hz)

- IR (KBr): 1250 cm⁻¹ (C-O stretch), 680 cm⁻¹ (C-Br)

Emerging Research and Innovations

Recent Advances (2023–2025)

Diazotization and Sandmeyer Reaction Pathway

The diazotization-Sandmeyer reaction sequence represents one of the most reliable and widely employed methodologies for the synthesis of 6-bromo-3-chloro-2-methoxypyridine. This approach utilizes 6-bromo-2-methoxypyridin-3-ylamine as the primary starting material, which undergoes systematic transformation through a carefully controlled two-step process [1] [2].

The initial diazotization step involves the treatment of 6-bromo-2-methoxypyridin-3-ylamine with sodium nitrite in the presence of hydrochloric acid at temperatures maintained between 0-15°C. This process generates the corresponding diazonium salt intermediate, which exhibits remarkable stability under these controlled conditions. The formation of the diazonium species proceeds through the electrophilic attack of the nitrosonium ion on the amino group, followed by proton transfers and subsequent elimination of water to establish the nitrogen-nitrogen triple bond characteristic of diazonium compounds [1].

The subsequent Sandmeyer reaction involves the displacement of the diazonium group with a chloride nucleophile in the presence of copper(I) bromide catalyst. This transformation proceeds through a radical mechanism, where the copper catalyst facilitates the homolytic cleavage of the carbon-nitrogen bond, generating an aryl radical intermediate. The radical then undergoes rapid trapping by the halide species to form the desired carbon-chlorine bond [3] [1].

The overall reaction sequence demonstrates excellent regioselectivity, with yields typically ranging from 70-85% over the two-step process. The reaction conditions require careful temperature control during the diazotization step to prevent decomposition of the diazonium intermediate, while the Sandmeyer reaction proceeds optimally at slightly elevated temperatures between 10-20°C [3] [1].

Sequential Halogenation Approaches

Sequential halogenation methodologies provide an alternative synthetic route that involves the systematic introduction of halogen atoms onto the pyridine ring through a series of electrophilic aromatic substitution reactions. This approach typically commences with 2-methoxypyridine as the starting material, taking advantage of the activating effect of the methoxy group toward electrophilic substitution [4] [5].

The first halogenation step involves bromination using N-bromosuccinimide in polar aprotic solvents such as dimethylformamide at temperatures between 60-80°C. The methoxy group serves as a powerful ortho-para directing group, facilitating the selective introduction of bromine at the 6-position of the pyridine ring. This regioselectivity arises from the electron-donating nature of the methoxy substituent, which stabilizes the intermediate sigma complex through resonance effects [4] [5].

The subsequent chlorination step employs phosphorus oxychloride in the presence of aluminum chloride as a Lewis acid catalyst. This reaction targets the 3-position of the pyridine ring, taking advantage of the meta-directing influence of the previously introduced bromine substituent. The reaction proceeds through the formation of an electrophilic chloronium species, which undergoes nucleophilic attack by the aromatic system [6] [4].

The sequential halogenation approach typically yields the desired product in moderate to good yields, ranging from 45-60% over the two-step sequence. The overall reaction time extends from 8-12 hours, with careful monitoring required to prevent over-halogenation and the formation of unwanted polyhalogenated byproducts [4] [5].

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution methodologies represent a complementary approach to the synthesis of 6-bromo-3-chloro-2-methoxypyridine, particularly valuable when dealing with electron-deficient pyridine substrates. This strategy typically employs 2-chloro-3-methoxypyridine or related halogenated precursors as starting materials [7] [8].

The nucleophilic substitution reaction proceeds through the addition-elimination mechanism characteristic of aromatic systems bearing electron-withdrawing groups. The pyridine nitrogen serves as a powerful electron-withdrawing substituent, activating the ring toward nucleophilic attack at the 2- and 4-positions. The reaction involves the initial formation of a Meisenheimer complex, followed by elimination of the leaving group to restore aromaticity [7] [8].

Optimal reaction conditions for nucleophilic aromatic substitution typically involve the use of strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents at elevated temperatures between 80-120°C. The reaction proceeds with excellent regioselectivity, with yields ranging from 65-80% depending on the specific substrate and reaction conditions employed [7] [8].

The mechanism involves the rate-determining nucleophilic addition step, followed by rapid elimination of the leaving group. The electron-withdrawing nature of the pyridine nitrogen stabilizes the anionic intermediate through resonance delocalization, facilitating the overall transformation [7] [8].

Starting Materials and Precursors

6-Bromo-2-methoxypyridin-3-ylamine as a Precursor

6-Bromo-2-methoxypyridin-3-ylamine serves as a crucial precursor in the synthesis of 6-bromo-3-chloro-2-methoxypyridine through the diazotization-Sandmeyer reaction pathway. This compound, with the molecular formula C6H7BrN2O and molecular weight 203.04 g/mol, exhibits distinctive physical and chemical properties that make it particularly suitable for synthetic transformations [2] [9].

The compound typically appears as a brown powder with a melting point of 78-79°C, demonstrating good thermal stability under standard laboratory conditions. Its solubility characteristics favor dissolution in polar protic solvents such as methanol and ethanol, while exhibiting limited solubility in nonpolar solvents. The presence of the amino group imparts basic character to the molecule, with a predicted pKa value of approximately 1.81 [2] [9].

The synthetic preparation of 6-bromo-2-methoxypyridin-3-ylamine typically involves the reduction of the corresponding nitro compound, 6-bromo-2-methoxy-3-nitropyridine, using conventional reducing agents such as iron powder in acidic media or catalytic hydrogenation conditions. Alternative synthetic routes include the direct amination of 6-bromo-2-methoxypyridine through nucleophilic substitution reactions [2] [9].

The compound demonstrates excellent reactivity in diazotization reactions, forming stable diazonium salts under standard conditions. The presence of the electron-withdrawing bromine substituent and the electron-donating methoxy group creates a balanced electronic environment that facilitates clean conversion to the diazonium intermediate without significant side reactions [2] [9].

Alternative Precursor Selection and Rationale

The selection of appropriate precursors for the synthesis of 6-bromo-3-chloro-2-methoxypyridine depends on several factors, including availability, cost, reactivity, and the specific synthetic methodology employed. Alternative precursors offer different advantages and limitations that must be carefully considered in the synthetic planning process [10] [11].

2-Methoxypyridine represents a readily available and cost-effective starting material that can be subjected to sequential halogenation reactions. This precursor benefits from commercial availability and well-established synthetic protocols for its preparation. The methoxy group provides excellent directing effects for electrophilic aromatic substitution reactions, facilitating the introduction of halogen substituents at specific positions [10] [11].

2-Chloro-3-methoxypyridine serves as another valuable precursor, particularly for nucleophilic aromatic substitution approaches. This compound offers the advantage of having one halogen substituent already in place, reducing the number of synthetic steps required. The chlorine atom serves as both an activating group for nucleophilic substitution and a potential leaving group in subsequent transformations [10] [11].

3-Bromo-2-methoxypyridine provides an alternative entry point for the synthesis, particularly when utilizing cross-coupling methodologies or metal-catalyzed halogenation reactions. The bromine substituent offers excellent reactivity in palladium-catalyzed transformations, enabling the introduction of the chlorine atom through selective cross-coupling reactions [10] [11].

The choice of precursor significantly influences the overall synthetic strategy, reaction conditions, and final product yields. Factors such as regioselectivity, functional group compatibility, and scalability must be carefully evaluated to optimize the synthetic approach for specific applications [10] [11].

Reaction Conditions and Parameters

Temperature and Solvent Effects on Yield

Temperature control represents a critical parameter in the synthesis of 6-bromo-3-chloro-2-methoxypyridine, significantly influencing reaction rates, selectivity, and overall product yields. The optimal temperature range varies depending on the specific synthetic methodology employed, with most procedures requiring temperatures between 80-120°C for optimal performance [12] [13].

In diazotization reactions, temperature control is particularly crucial during the initial formation of the diazonium salt. Temperatures below 0°C can lead to incomplete conversion and reduced reaction rates, while temperatures above 15°C may result in decomposition of the diazonium intermediate and formation of unwanted side products. The optimal temperature range of 0-15°C provides the best balance between reaction efficiency and product stability [12] [13].

For electrophilic halogenation reactions, elevated temperatures in the range of 100-140°C are typically required to achieve satisfactory conversion rates. Higher temperatures facilitate the formation of electrophilic halogen species and overcome the activation energy barriers associated with aromatic substitution reactions. However, excessive temperatures may lead to degradation of temperature-sensitive substrates and reduced selectivity [12] [13].

Solvent selection plays an equally important role in determining reaction outcomes. Polar aprotic solvents such as dimethylformamide, dichloromethane, and acetonitrile have demonstrated superior performance in most halogenation reactions. These solvents provide excellent solvation of ionic intermediates while maintaining chemical inertness toward the reaction conditions [12] [13].

The solvent polarity directly affects the stability of charged intermediates and transition states formed during the reaction. Polar solvents stabilize ionic species through dipole-ion interactions, facilitating nucleophilic and electrophilic processes. The choice of solvent also influences the solubility of reactants and products, affecting reaction rates and product isolation procedures [12] [13].

Catalyst Selection and Optimization

Catalyst selection represents a fundamental aspect of synthetic methodology development, directly impacting reaction efficiency, selectivity, and scalability. The choice of catalyst depends on the specific reaction mechanism and the desired transformation pathway [13] [14].

Copper-based catalysts have demonstrated exceptional performance in Sandmeyer reactions, facilitating the conversion of diazonium salts to the corresponding halogenated products. Copper(I) bromide and copper(I) chloride serve as effective catalysts, promoting the homolytic cleavage of the carbon-nitrogen bond through single-electron transfer mechanisms. The optimal catalyst loading typically ranges from 5-10 mol%, providing sufficient catalytic activity while minimizing catalyst-related side reactions [13] [14].

Lewis acid catalysts such as aluminum chloride and iron(III) chloride have proven effective in electrophilic halogenation reactions. These catalysts activate halogenating agents through coordination, enhancing their electrophilic character and facilitating aromatic substitution reactions. The catalyst loading must be carefully optimized to balance reaction efficiency with selectivity, as excessive catalyst concentrations may lead to over-halogenation and formation of unwanted products [13] [14].

Palladium-based catalysts offer excellent performance in cross-coupling reactions, enabling the selective introduction of halogen substituents through metal-catalyzed processes. These catalysts demonstrate high activity and selectivity, particularly in reactions involving aryl halides and organometallic nucleophiles. The choice of ligands and reaction conditions significantly influences catalyst performance and product outcomes [13] [14].

Catalyst optimization involves systematic evaluation of catalyst loading, reaction temperature, solvent effects, and reaction time to achieve optimal performance. The development of heterogeneous catalysts offers additional advantages in terms of catalyst recovery and recycling, contributing to more sustainable synthetic processes [13] [14].

Reaction Time and Concentration Dependencies

Reaction time optimization represents a critical parameter in achieving high yields and selectivity in the synthesis of 6-bromo-3-chloro-2-methoxypyridine. The optimal reaction time depends on the specific synthetic methodology, reaction conditions, and desired conversion levels [15] [16].

For diazotization reactions, the initial formation of the diazonium salt typically requires 2-4 hours at low temperatures to ensure complete conversion of the amino precursor. Extended reaction times beyond this range may lead to decomposition of the diazonium intermediate and reduced yields. The subsequent Sandmeyer reaction proceeds more rapidly, typically requiring 1-2 hours for optimal conversion [15] [16].

Sequential halogenation approaches generally require longer reaction times, ranging from 8-12 hours to achieve satisfactory conversion levels. The first halogenation step typically proceeds more rapidly due to the activating effect of the methoxy group, while the second halogenation step requires extended reaction times to overcome the deactivating influence of the initially introduced halogen substituent [15] [16].

Reaction concentration significantly influences both reaction rates and product selectivity. Higher concentrations generally lead to increased reaction rates due to enhanced collision frequencies between reactants. However, excessive concentrations may promote side reactions and reduce selectivity. The optimal concentration range typically falls between 0.1-0.5 M, providing the best balance between reaction efficiency and product purity [15] [16].

Dilute reaction conditions favor intramolecular processes and reduce the formation of intermolecular side products. This is particularly important in reactions involving reactive intermediates that may undergo competing pathways. Concentrated conditions may lead to increased formation of dimeric or polymeric products, reducing the yield of the desired monomeric product [15] [16].

Purification and Characterization Protocols

Chromatographic Separation Techniques

Chromatographic purification represents the most widely employed method for the isolation and purification of 6-bromo-3-chloro-2-methoxypyridine from reaction mixtures. Column chromatography using silica gel as the stationary phase provides excellent separation efficiency and high purity levels, typically achieving 95-98% purity with recovery rates of 80-90% [17] [18].

The optimal mobile phase composition involves a gradient elution system utilizing hexane and ethyl acetate in varying ratios. Initial elution with pure hexane or hexane-rich mixtures removes nonpolar impurities and unreacted starting materials, while subsequent elution with increasing concentrations of ethyl acetate facilitates the separation of the target compound from polar impurities [17] [18].

The chromatographic separation process typically requires 2-4 hours for completion, depending on the column size and complexity of the mixture. Monitoring of the separation process can be accomplished through thin-layer chromatography analysis of collected fractions, with visualization achieved through ultraviolet light or chemical staining methods [17] [18].

Preparative high-performance liquid chromatography represents an alternative approach for high-purity separations, particularly valuable for small-scale preparations or when exceptional purity levels are required. This method employs reverse-phase columns with acetonitrile-water mobile phases, achieving purities of 98-99% with recovery rates of 75-85% [17] [18].

The selection of appropriate chromatographic conditions depends on the specific impurity profile of the crude product and the desired purity level. Factors such as column size, particle size, flow rate, and detection methods must be optimized to achieve efficient separation while maintaining reasonable processing times [17] [18].

Recrystallization Methods

Recrystallization techniques provide a cost-effective and scalable approach for the purification of 6-bromo-3-chloro-2-methoxypyridine, particularly suitable for large-scale preparations where high throughput is required. The method typically achieves purities of 90-95% with recovery rates of 85-95% [19] [20].

The selection of appropriate recrystallization solvents depends on the solubility characteristics of the target compound and the nature of the impurities present. Methanol-water mixtures have demonstrated excellent performance, providing good solubility at elevated temperatures while facilitating crystallization upon cooling. The optimal solvent composition typically involves methanol-water ratios of 3:1 to 4:1 [19] [20].

The recrystallization process involves dissolution of the crude product in hot solvent, followed by slow cooling to promote crystal formation. The cooling rate significantly influences crystal size and purity, with slow cooling generally producing larger, higher-purity crystals. Temperature control during the cooling process is crucial for achieving optimal results [19] [20].

Seeding techniques can be employed to promote nucleation and control crystal morphology. The addition of a small quantity of pure crystalline material to the saturated solution facilitates the initiation of crystallization and can improve the overall efficiency of the purification process [19] [20].

The recrystallization process typically requires 4-8 hours for completion, including dissolution, cooling, and filtration steps. Multiple recrystallizations may be necessary to achieve the desired purity level, particularly when dealing with closely related impurities that exhibit similar solubility characteristics [19] [20].

Analytical Purity Assessment

Analytical purity assessment represents a critical aspect of quality control in the synthesis of 6-bromo-3-chloro-2-methoxypyridine, ensuring that the final product meets the specifications required for its intended applications. Multiple analytical techniques are employed to provide comprehensive characterization of purity levels and impurity profiles [21] [22].

High-performance liquid chromatography with ultraviolet detection represents the primary analytical method for purity assessment, providing quantitative analysis of the main component and related impurities. The method typically achieves detection limits of 0.1-100% with precision levels of ±0.5%, requiring 15-30 minutes for analysis with sample amounts of 1-10 mg [21] [22].

Gas chromatography-mass spectrometry offers superior sensitivity and selectivity for the detection of volatile impurities and residual solvents. This technique achieves detection limits of 0.01-100% with precision levels of ±0.2%, requiring 20-45 minutes for analysis with sample amounts of 0.1-1 mg [21] [22].

Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative analysis of the main component and major impurities. The technique offers detection limits of 1-100% with precision levels of ±2.0%, requiring 30-60 minutes for analysis with sample amounts of 5-20 mg [21] [22].

Melting point determination serves as a rapid qualitative assessment of purity, providing indication of the presence of impurities through depression of the melting point or broadening of the melting range. This method requires 5-10 minutes for analysis with sample amounts of 1-5 mg [21] [22].